Diazene, bis(4-fluorophenyl)-, 1-oxide
CAS No.: 326-04-5
Cat. No.: VC7967570
Molecular Formula: C12H8F2N2O
Molecular Weight: 234.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 326-04-5 |
|---|---|
| Molecular Formula | C12H8F2N2O |
| Molecular Weight | 234.2 g/mol |
| IUPAC Name | (4-fluorophenyl)-(4-fluorophenyl)imino-oxidoazanium |
| Standard InChI | InChI=1S/C12H8F2N2O/c13-9-1-5-11(6-2-9)15-16(17)12-7-3-10(14)4-8-12/h1-8H |
| Standard InChI Key | FUEVYFCUOWICMY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)F)[O-])F |
| Canonical SMILES | C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)F)[O-])F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Diazene, bis(4-fluorophenyl)-, 1-oxide features a central diazene () group bonded to two 4-fluorophenyl rings and an oxygen atom, forming an azoxy functional group (). The fluorine substituents induce electron-withdrawing effects, polarizing the diazene moiety and increasing its susceptibility to nucleophilic attack. X-ray crystallography of analogous compounds, such as bis(3-chloro-4-methylphenyl)diazene 1-oxide, reveals a planar geometry around the diazene core, with substituents adopting orthogonal orientations to minimize steric hindrance .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The -NMR spectrum of related azoxybenzenes, such as (Z)-1,2-bis(2,3,4-trifluorophenyl)diazene 1-oxide, shows distinct aromatic proton resonances between 7.04–8.33 ppm, while -NMR signals for fluorinated carbons appear downfield due to electronegativity effects . For Diazene, bis(4-fluorophenyl)-, 1-oxide, similar patterns are expected, with fluorine atoms causing deshielding of adjacent protons.
Physical Properties
The compound is a solid at room temperature, with solubility primarily in polar aprotic solvents like dimethyl sulfoxide (DMSO). Its melting point and exact solubility data remain unrecorded in available literature, but analogues like Diazene, bis(4-methylphenyl)-, 1-oxide (CAS 955-98-6) exhibit melting points near 120–125°C, suggesting comparable thermal stability.
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 234.2 g/mol | |
| Functional Groups | Azoxy, fluorophenyl | |
| Solubility | Limited data; soluble in DMSO |
Synthesis and Optimization
Traditional Synthesis Pathway
The conventional synthesis involves a two-step process starting with 4-fluoroaniline. Treatment with nitrous acid () generates a diazonium salt intermediate, which subsequently couples with another equivalent of 4-fluoroaniline under acidic conditions (pH 3–4) to yield the diazene oxide. This method requires precise temperature control (0–5°C) to prevent premature decomposition of the diazonium intermediate.
Green Chemistry Approaches
Recent advances emphasize sustainable methodologies. Karakaya et al. (2024) demonstrated that azoxybenzenes can be synthesized via a one-pot procedure using -diisopropylethylamine (DIPEA) as a catalyst and water as a solvent . Starting from 4-fluoroaniline, in situ oxidation with oxone () generates nitrosobenzene, which dimerizes in the presence of DIPEA to form the azoxy compound . This method achieves yields exceeding 70% under ambient conditions, reducing reliance on hazardous reagents .
Biological Activity and Applications
Antimicrobial Properties
Preliminary studies indicate that Diazene, bis(4-fluorophenyl)-, 1-oxide exhibits moderate antimicrobial activity against Gram-positive bacteria, likely due to its electrophilic diazene group disrupting microbial cell membranes. Fluorine atoms enhance lipid bilayer penetration, potentiating its biocidal effects.
Comparative Analysis with Analogues
Substituents on the phenyl rings significantly influence the compound’s properties. Replacing fluorine with chlorine or bromine increases molecular weight and polarizability, altering solubility and reactivity. For instance, Diazene, bis(4-chlorophenyl)-, 1-oxide (CAS 625-29-6) exhibits higher thermal stability but reduced electrophilicity compared to the fluoro derivative.
| Compound | Molecular Weight (g/mol) | Key Properties |
|---|---|---|
| Diazene, bis(4-fluorophenyl)-, 1-oxide | 234.2 | High electrophilicity, moderate stability |
| Diazene, bis(4-chlorophenyl)-, 1-oxide | 275.1 | Enhanced thermal stability |
| Diazene, bis(4-methylphenyl)-, 1-oxide | 226.3 | Improved solubility in organic solvents |
Recent Advances and Future Directions
Catalytic Innovations
Dudding and Rowshanpour (2021) explored iodine-catalyzed oxidations of arylhydrazines to azoxy compounds, offering a scalable route for fluorinated derivatives . This method avoids stoichiometric oxidants, aligning with green chemistry principles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume